

Application Notes: **Acid Red 266** in Clinical Diagnostics

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Compound of Interest

Compound Name: *Acid red 266*

Cat. No.: *B15599896*

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Introduction

Acid Red 266, also known by synonyms such as Weak Acid Red 2B and C.I. **Acid Red 266**, is a synthetic azo dye belonging to the acid dye family.[1] While extensively utilized in the textile, leather, and paper industries for its vibrant red hue, its application in clinical diagnostics is not well-documented in scientific literature.[1] Acid dyes, in general, are anionic molecules that bind to cationic components of tissues, such as proteins, making them valuable reagents in histological and cytological staining.[1] This document aims to provide a comprehensive overview of the potential applications of **Acid Red 266** in clinical diagnostics based on the general principles of acid dye staining, acknowledging the limited specific data available for this particular dye.

General Principles of Acid Dye Staining

Acid dyes are characterized by their acidic groups, such as sulfonic acid ($-\text{SO}_3\text{H}$), which are negatively charged at the pH of the staining solution. In a biological context, these anionic dye molecules form electrostatic bonds with positively charged tissue components, primarily the amino groups ($-\text{NH}_3^+$) of proteins like collagen. This interaction allows for the visualization of various cellular and extracellular structures under a microscope.

Potential, Yet Undocumented, Applications in Clinical Diagnostics

Based on its chemical properties as an acid dye, **Acid Red 266** could theoretically be employed in various histological staining techniques where the visualization of proteinaceous structures is desired. These potential applications, while not specifically cited for **Acid Red 266**, are common for other acid dyes and include:

- **Counterstaining:** In conjunction with a nuclear stain (a basic dye that stains the acidic cell nucleus), an acid dye can be used to stain the cytoplasm and extracellular matrix in contrasting colors, providing a clear differentiation of cellular components.
- **Connective Tissue Staining:** Acid dyes are fundamental components of many trichrome staining methods (e.g., Masson's trichrome, Mallory's trichrome) used to differentiate collagen from muscle and other tissues. The intense staining of collagen by acid dyes is a key diagnostic feature in assessing fibrosis in various pathological conditions.
- **Plasma Staining:** Some acid dyes are used to stain red blood cells and eosinophil granules.

It is important to reiterate that while these are general applications for acid dyes, specific protocols and diagnostic utility for **Acid Red 266** have not been established in the reviewed literature.

Physicochemical Properties of Acid Red 266

For researchers interested in exploring the potential of **Acid Red 266** in developing new staining methodologies, its known physicochemical properties are summarized below.

Property	Value	Reference
C.I. Name	Acid Red 266, 17101	[1]
CAS Number	57741-47-6	[1]
Molecular Formula	$C_{17}H_{10}ClF_3N_3NaO_4S$	[1]
Molecular Weight	467.78 g/mol	[1]
Appearance	Dark brown powder	[1]
Solubility	Soluble in water	[1]

Experimental Protocols

Disclaimer: The following protocol is a representative methodology for a simple acid dye staining procedure. Due to the lack of specific, validated protocols for **Acid Red 266** in clinical diagnostics, this serves as a general guideline for researchers wishing to investigate its staining properties. Optimization of parameters such as dye concentration, pH, and staining time will be necessary.

Hypothetical Protocol: Staining of Formalin-Fixed, Paraffin-Embedded Tissue Sections with Acid Red 266

I. Materials

- Staining Solution:
 - **Acid Red 266**: 0.1 - 1.0 g
 - Distilled Water: 100 mL
 - Glacial Acetic Acid: 0.5 - 1.0 mL (to acidify the solution and enhance protein staining)
- Differentiating Solution (optional):
 - 70% or 95% Ethanol
- Nuclear Counterstain (optional):
 - Weigert's Iron Hematoxylin or similar alum hematoxylin solution
- Dehydration and Clearing Reagents:
 - Graded ethanols (70%, 95%, 100%)
 - Xylene or a xylene substitute
- Mounting Medium:
 - Resinous mounting medium

II. Procedure

- Deparaffinization and Rehydration:
 1. Immerse slides in two changes of xylene for 5 minutes each.
 2. Transfer slides through two changes of 100% ethanol for 3 minutes each.
 3. Transfer slides through two changes of 95% ethanol for 3 minutes each.
 4. Rinse slides in 70% ethanol for 3 minutes.
 5. Rinse slides in running tap water for 5 minutes.
- Nuclear Staining (Optional):
 1. If a nuclear counterstain is desired, immerse slides in Weigert's Iron Hematoxylin for 5-10 minutes.
 2. Rinse slides in running tap water for 5-10 minutes.
 3. "Blue" the sections in Scott's tap water substitute or a similar bluing agent for 1-2 minutes.
 4. Rinse slides in running tap water for 5 minutes.
- **Acid Red 266** Staining:
 1. Immerse slides in the prepared **Acid Red 266** staining solution for 5-15 minutes. (Optimal time should be determined empirically).
- Rinsing and Differentiation:
 1. Briefly rinse slides in distilled water to remove excess stain.
 2. (Optional) If overstaining occurs, differentiate briefly in 70% or 95% ethanol, checking the staining intensity microscopically.
- Dehydration, Clearing, and Mounting:

1. Dehydrate the sections through 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).
2. Clear the sections in two changes of xylene or a xylene substitute for 3 minutes each.
3. Apply a coverslip using a resinous mounting medium.

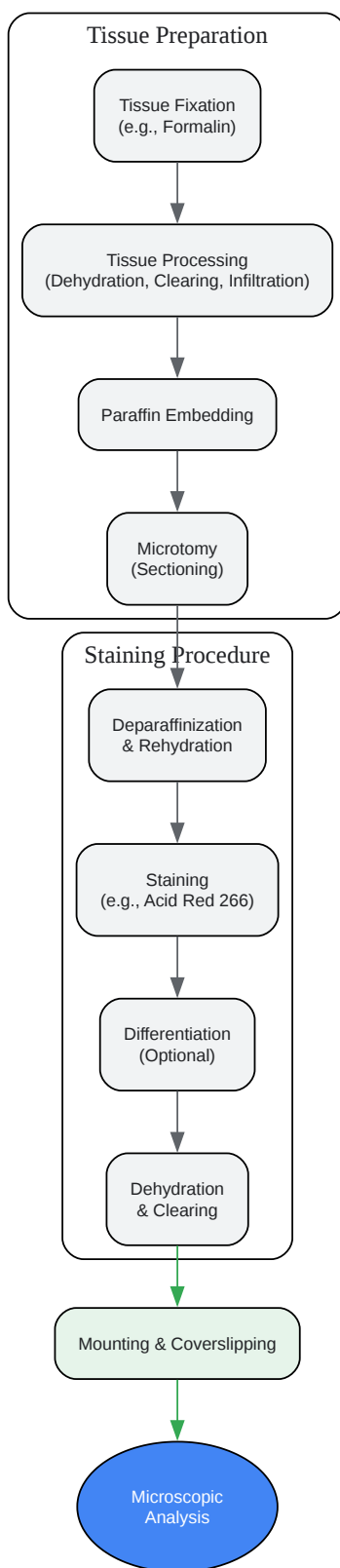
III. Expected Results

- With Nuclear Counterstain:
 - Nuclei: Blue/Black
 - Cytoplasm, collagen, muscle, red blood cells: Varying shades of red.
- Without Nuclear Counterstain:
 - Proteinaceous components (cytoplasm, collagen, etc.): Varying shades of red.
 - Nuclei: May be unstained or lightly stained.

Visualizations

General Histological Staining Workflow

The following diagram illustrates a typical workflow for preparing and staining tissue sections for microscopic analysis.



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Caption: General workflow for histological tissue preparation and staining.

Mechanism of Acid Dye Staining

The diagram below illustrates the electrostatic interaction between an anionic acid dye and cationic tissue proteins.



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Caption: Electrostatic interaction in acid dye staining.

Conclusion

While **Acid Red 266** is a well-characterized dye in industrial applications, its role in clinical diagnostics remains largely unexplored and undocumented in peer-reviewed literature. The information and protocols provided herein are based on the general principles of acid dye chemistry and histology and are intended to serve as a foundational resource for researchers. Further investigation is required to establish specific, validated applications and protocols for **Acid Red 266** in the clinical diagnostic laboratory. Researchers are encouraged to use this document as a starting point for empirical studies to determine the dye's efficacy and potential utility in this field.

References

- 1. Tracid red 2BS | 57741-47-6 | Benchchem [benchchem.com]
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